
N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the chromonic liquid-crystalline properties of bis-(N,N-diethylaminoethyl)perylene-3,4,9,10-tetracarboxylic diimide dihydrochloride were explored in aqueous solutions, revealing a narrow I + N biphasic region and a broad N phase region, as well as a hexagonal M phase at higher concentrations . Another related compound, N,N'-(1,3-phenylene)bis(phthalimide), was synthesized using mechanochemistry in solid phase without solvents, indicating a potential synthetic route for related bis-amides .
Synthesis Analysis
The synthesis of N,N'-(1,3-phenylene)bis(phthalimide) was achieved in solid phase without the use of solvents, employing mechanochemistry . This method could potentially be adapted for the synthesis of N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide), although the specific details and feasibility would need to be investigated.
Molecular Structure Analysis
While the molecular structure of N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) is not discussed in the provided papers, the structure of N,N'-(1,3-phenylene)bis(phthalimide) was likely characterized by standard analytical techniques such as NMR spectroscopy or X-ray crystallography, as these are common practices in the field . The molecular structure would influence the physical and chemical properties of the compound, including its liquid-crystalline behavior, as observed in related compounds .
Chemical Reactions Analysis
The provided papers do not detail chemical reactions involving N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide). However, the study of bis-(N,N-diethylaminoethyl)perylene-3,4,9,10-tetracarboxylic diimide dihydrochloride in aqueous solutions suggests that the compound may form ordered phases such as chromonic liquid crystals, which could be indicative of self-assembly or aggregation behavior in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-(1,3-phenylene)bis(phthalimide) were determined using Differential Scanning Calorimetry (DSC) to measure enthalpy of fusion, temperatures of fusion and decomposition, and heat capacities as a function of temperature. Combustion calorimetry was used to obtain the energy of combustion, from which the standard enthalpy of formation in solid phase was determined. The enthalpy of sublimation was also calculated using thermogravimetric data . These techniques could be applied to N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) to determine its thermochemical properties.
Aplicaciones Científicas De Investigación
Polyamide and Polymer Chemistry
Polyamide Pseudorotaxanes, Rotaxanes, and Catenanes : Research has explored polyamides derived from bis(5-carboxy-1,3-phenylene)-32-crown-10 and diamines, focusing on their solubility and the formation of mechanical cross-links through self-threading of crown ether moieties, which impacts their physical properties and potential applications in materials science (Gibson et al., 2004).
Rigid-Rod Polyamides and Polyimides : The synthesis and characterization of rigid-rod polyamides and polyimides with phenyl pendent groups have been studied, showing amorphous nature, high thermal stability, and solubility in polar aprotic solvents, indicating their use in high-performance materials (Spiliopoulos & Mikroyannidis, 1996).
Phenylene-thiophene-based Organic Field-Effect Transistors : A study reported the synthesis of mixed phenylene-thiophene oligomers demonstrating high carrier mobilities in both evaporated and solution-cast films, suggesting their application in organic electronics and nonvolatile transistor memory elements (Mushrush et al., 2003).
Coordination Polymers and Catalysis
- Copper(II) and Silver(I) Coordination Polymers : The synthesis and structural analysis of coordination polymers with angular dipyridyl ligands bearing amide spacers have been investigated, showing diverse structures and emissions potentially relevant for optical and electronic applications (Yeh et al., 2008).
Thermal and Mechanical Properties
- Aliphatic Polyimides : The synthesis of aliphatic polyimides from phenylene bis(succinic anhydride) and bis(glutaric anhydride) demonstrated their thermal stability, potentially applicable in materials requiring high thermal resistance (Teshirogi, 1987).
Polymer Blends and Compatibilization
- Polyamide Blends : The effect of adding new phosphazene compounds to poly(butylene terephthalate)/polyamide blends was studied, showing improvements in mechanical properties and viscosity, indicating their role in modifying polymer blend characteristics for enhanced material performance (Scaffaro et al., 2005).
Propiedades
IUPAC Name |
2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2O2S2/c17-11-5-9(13(19)25-11)15(23)21-7-2-1-3-8(4-7)22-16(24)10-6-12(18)26-14(10)20/h1-6H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNXYSBETFMECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)




![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)

![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)